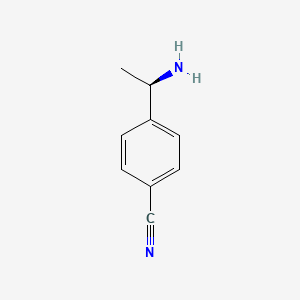
4-甲氧基-3-(5-甲基-1H-1,2,3,4-四唑-1-基)苯胺
描述
4-Methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline is an organic compound that features a methoxy group, a tetrazole ring, and an aniline moiety
科学研究应用
4-Methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
作用机制
Target of action
Aniline and tetrazole derivatives are known to have a wide range of biological activities. They can interact with various biological targets, such as enzymes, receptors, and DNA, depending on their specific chemical structure .
Mode of action
The mode of action of aniline and tetrazole derivatives can vary greatly. Some might inhibit enzyme activity, others might bind to receptors and modulate their activity, and others might interact with DNA and affect gene expression .
Biochemical pathways
Aniline and tetrazole derivatives can affect various biochemical pathways. For example, they might inhibit the synthesis of certain proteins, disrupt cell signaling pathways, or affect the replication of DNA .
Pharmacokinetics
The ADME properties of aniline and tetrazole derivatives can vary greatly depending on their specific chemical structure. Some might be well absorbed and widely distributed in the body, while others might be rapidly metabolized and excreted .
Result of action
The molecular and cellular effects of aniline and tetrazole derivatives can include changes in cell growth, cell death, inflammation, immune response, and many others .
Action environment
The action, efficacy, and stability of aniline and tetrazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Tetrazole Ring to the Aniline Derivative: The tetrazole ring is then attached to the aniline derivative through a substitution reaction, often facilitated by a base such as potassium carbonate.
Introduction of the Methoxy Group: The methoxy group is introduced via a methylation reaction, using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
4-Methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include primary amines.
Substitution: Products vary depending on the substituent introduced, such as halogenated anilines or nitroanilines.
相似化合物的比较
Similar Compounds
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: Similar in structure but contains a triazole ring instead of a tetrazole ring.
4-Methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)aniline: Similar but lacks the methyl group on the tetrazole ring.
Uniqueness
4-Methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline is unique due to the presence of both a methoxy group and a methyl-substituted tetrazole ring, which can impart distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
4-methoxy-3-(5-methyltetrazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-6-11-12-13-14(6)8-5-7(10)3-4-9(8)15-2/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWURPLIVEZKYCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=C(C=CC(=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1452133.png)






![Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate](/img/structure/B1452144.png)



![2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1452148.png)


